molecular formula C12H10INO B14501042 N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide CAS No. 62899-27-8

N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide

Cat. No.: B14501042
CAS No.: 62899-27-8
M. Wt: 311.12 g/mol
InChI Key: SKUHQTJZOSQVTI-UHFFFAOYSA-N
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Description

N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom, a propynyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide typically involves the reaction of 3-iodoprop-2-yn-1-ylamine with 3-phenylprop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the propynyl group contributes to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to changes in the biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Iodoprop-2-YN-1-YL)-3-phenylprop-2-enamide is unique due to its specific structure, which combines an iodine atom, a propynyl group, and a phenylprop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62899-27-8

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

N-(3-iodoprop-2-ynyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C12H10INO/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11/h1-3,5-8H,10H2,(H,14,15)

InChI Key

SKUHQTJZOSQVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC#CI

Origin of Product

United States

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